molecular formula C12H8N2O8S B11508440 Methyl 3-(acetyloxy)-4,6-dinitro-1-benzothiophene-2-carboxylate

Methyl 3-(acetyloxy)-4,6-dinitro-1-benzothiophene-2-carboxylate

Cat. No.: B11508440
M. Wt: 340.27 g/mol
InChI Key: JBEALWVCMTVPEC-UHFFFAOYSA-N
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Description

Methyl 3-(acetyloxy)-4,6-dinitro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H6N2O7S. . This compound appears as white to pale yellow-white crystalline material, with a melting point of 163°C (decomposition). It is soluble in water, slightly soluble in ethanol, and insoluble in chloroform .

Preparation Methods

The synthetic routes for methyl 3-(acetyloxy)-4,6-dinitro-1-benzothiophene-2-carboxylate involve acetylation of the corresponding hydroxyl group. One common method is the esterification of 3-hydroxy-4,6-dinitrobenzothiophene-2-carboxylic acid with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions and yields the desired ester. Industrial production methods may vary, but the principles remain consistent.

Chemical Reactions Analysis

This compound can undergo various reactions, including:

    Acetylation: C(=O)-) to the hydroxyl group.

    Nitration: The substitution of nitro groups (NO) at specific positions.

    Ester Hydrolysis: Conversion back to the carboxylic acid form under acidic or basic conditions.

Common reagents include acetic anhydride, concentrated sulfuric acid, and nitric acid. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

Methyl 3-(acetyloxy)-4,6-dinitro-1-benzothiophene-2-carboxylate finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Materials Science: For functional materials due to its unique structure.

    Pharmaceutical Research: Investigating potential drug candidates.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, enzymes, or receptors, affecting cellular processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While methyl 3-(acetyloxy)-4,6-dinitro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, similar compounds include other benzothiophene derivatives with varying functional groups.

Properties

Molecular Formula

C12H8N2O8S

Molecular Weight

340.27 g/mol

IUPAC Name

methyl 3-acetyloxy-4,6-dinitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H8N2O8S/c1-5(15)22-10-9-7(14(19)20)3-6(13(17)18)4-8(9)23-11(10)12(16)21-2/h3-4H,1-2H3

InChI Key

JBEALWVCMTVPEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(SC2=CC(=CC(=C21)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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